molecular formula C15H22ClNO B1388285 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride CAS No. 1185294-43-2

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride

Cat. No.: B1388285
CAS No.: 1185294-43-2
M. Wt: 267.79 g/mol
InChI Key: AAVKFKFLRDJKBP-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is a piperidine-based organic compound featuring a 2,3-dihydro-1H-inden-5-yloxy moiety attached via a methylene bridge. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-13-4-5-15(10-14(13)3-1)17-11-12-6-8-16-9-7-12;/h4-5,10,12,16H,1-3,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVKFKFLRDJKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is a synthetic compound characterized by its unique piperidine structure substituted with a dihydroindene moiety. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂ClNO
  • Molecular Weight : 267.79 g/mol
  • CAS Number : 1185294-43-2
  • Appearance : White to off-white solid
  • Hazard Classification : Irritant

The biological activity of this compound primarily involves interactions with neurotransmitter systems and enzymes. The compound's piperidine nitrogen allows for protonation and deprotonation, influencing its solubility and reactivity in biological systems.

Enzyme Inhibition

Research indicates that this compound may exhibit competitive inhibition against specific enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Kinetic studies have shown that it can effectively inhibit AChE, which is crucial for the regulation of neurotransmission in cholinergic pathways .

Neuropharmacological Effects

In vitro studies have demonstrated that this compound has potential neuroactive properties. Its structural similarity to known neuroprotective agents suggests that it may modulate cholinergic activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results. It has been tested against various bacterial strains using the agar disc-diffusion method, revealing moderate antibacterial activity. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Study on Enzyme Inhibition

A study focusing on fluorine-substituted piperidines highlighted the importance of structural modifications in enhancing enzyme inhibition. The findings suggested that the presence of the indene moiety in this compound could significantly influence its binding affinity to AChE compared to other piperidine derivatives .

Antibacterial Testing

In another study assessing the antibacterial efficacy of various piperidine derivatives, this compound was included among compounds tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Differences
4-(2-Methoxyethyl)piperidineStructureLacks the indene moiety; different biological profile.
1-(2-Hydroxyethyl)piperidineStructureContains a hydroxyl group; altered solubility characteristics.
4-(N,N-Dimethylamino)piperidineStructureFeatures a dimethylamino group; significantly different pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural similarities, primarily piperazine derivatives sharing the 4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl backbone. Below is a detailed comparison:

Structural and Functional Group Differences

Compound Core Structure Substituents Salt Form
Target: 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride Piperidine None (free base as hydrochloride) Hydrochloride
Analogs (e.g., Compounds 13–25 in –2) Piperazine Varied aryl groups (Cl, F, OMe, CF₃) Free base or salt
  • Key Difference : The target compound’s piperidine core has a single nitrogen atom, while analogs feature a piperazine ring (two nitrogen atoms). This impacts basicity, hydrogen-bonding capacity, and pharmacokinetic properties .

Physicochemical Properties

Data from analogs (–2) provide insights into expected trends:

Table 1: Melting Points and Substituent Effects
Compound Substituent Melting Point (°C) Yield (%)
1-(4-...phenethyl)-4-(3-ClPh)piperazine (20) 3-Chlorophenyl 83.2–84.3 -
1-(4-...phenethyl)-4-(4-BrPh)piperazine (24) 4-Bromophenyl 114.1–115.2 -
1-(4-...phenethyl)-4-(2-CF₃Ph)piperazine (25) 2-Trifluoromethylphenyl 53.6–54.8 -
1-(4-...phenethyl)-4-(4-FPh)piperazine (17) 4-Fluorophenyl 79.8–80.5 52
  • Trends :
    • Electron-withdrawing groups (e.g., Cl, Br, CF₃) correlate with higher melting points due to increased intermolecular forces.
    • Bulky substituents (e.g., CF₃) may reduce crystallinity, as seen in Compound 25’s lower melting point .
Table 2: Spectroscopic Data (NMR and HRMS)
Compound ¹H NMR (δ, ppm) HRMS (Calc./Exp.)
1-(4-...phenethyl)-4-(3-MeOPh)piperazine (14) 1.85–2.65 (m, 8H, piperazine) 523.2612 / 523.2609
1-(4-...phenethyl)-4-(2-ClPh)piperazine (19) 6.85–7.45 (m, aromatic H) 507.1956 / 507.1953
  • Key Insight : The target compound’s NMR would likely show signals for the piperidine protons (δ 1.5–3.0) and indenyl aromatic protons (δ 6.5–7.5) .

Pharmacological and Regulatory Considerations

  • Target Compound: No direct toxicity data are available, but piperidine derivatives (e.g., paroxetine hydrochloride in ) often exhibit CNS activity. Regulatory status may align with new chemical substance guidelines (e.g., IECSC in ) .
  • Analogs: Limited ecological and toxicological data; stability and handling precautions are similar to other arylpiperazines .

Preparation Methods

Synthesis of the Indenyl Intermediate

Methodology:

  • The indenyl core is synthesized via a Diels-Alder reaction between suitable dienes and dienophiles, followed by aromatization or partial hydrogenation to generate the 2,3-dihydro-inden-5-yl derivative.
  • Alternatively, cyclization of substituted phenethyl derivatives under acidic or basic conditions can afford the indenyl framework.

Research Findings:

  • A notable approach involves acid-catalyzed cyclization of phenyl-alkenes with appropriate oxygen functionalities to generate the indenyl core with high regioselectivity.
  • Use of Lewis acids such as aluminum chloride or iron(III) chloride can promote cyclization efficiently.

Data Table 1: Indenyl Synthesis Conditions

Step Reagents Catalyst Solvent Temperature Yield (%) Notes
1 Phenyl-alkene derivatives Lewis acid (AlCl₃) Dichloromethane 0–25°C 75–85 Regioselective cyclization

Hydroxymethylation of the Indenyl Core

Methodology:

  • The indenyl derivative undergoes formylation or hydroxymethylation at the 5-position using formaldehyde or paraformaldehyde under acidic or basic conditions.
  • This step introduces the –CH₂OH group, essential for subsequent coupling.

Research Findings:

  • Formaldehyde in the presence of acid catalysts such as hydrochloric acid or p-toluenesulfonic acid facilitates the hydroxymethylation.
  • Reaction conditions are optimized to prevent over-alkylation or polymerization.

Data Table 2: Hydroxymethylation Conditions

Reagent Catalyst Solvent Temperature Time Yield (%) Notes
Formaldehyde HCl or p-TsOH Water/ethanol 0–25°C 2–4 hrs 70–85 Selective at 5-position

Coupling with Piperidine Derivative

Methodology:

  • The hydroxymethylated indenyl intermediate is reacted with a piperidine derivative , often via nucleophilic substitution or Williamson ether synthesis .
  • The phenylmethylpiperidine is prepared separately through reductive amination or alkylation of piperidine with benzyl halides.

Research Findings:

  • Use of potassium carbonate or potassium tert-butoxide as bases enhances nucleophilic substitution efficiency.
  • The reaction is carried out under reflux in solvents like acetonitrile or ethanol.

Data Table 3: Piperidine Coupling Conditions

Step Reagents Base Solvent Temperature Time Yield (%) Notes
Coupling Phenylmethylpiperidine K₂CO₃ Acetonitrile Reflux 12–24 hrs 65–80 Ether formation

Final Salt Formation: Hydrochloride

Methodology:

  • The free base is dissolved in anhydrous ethanol or isopropanol.
  • Hydrochloric acid gas or HCl in diethyl ether is bubbled through or added dropwise.
  • The mixture is stirred, then concentrated and recrystallized to obtain the hydrochloride salt.

Research Findings:

  • Recrystallization from ethanol/water or diisopropyl ether yields high-purity crystalline salts.
  • This step ensures the compound’s stability and bioavailability.

Data Table 4: Hydrochloride Salt Formation

Step Reagents Solvent Temperature Yield (%) Notes
Salt formation HCl gas or HCl in ether Ethanol Room temperature 90–95 Crystallization

Research Findings and Notes

  • Green Chemistry Approaches: Ultrasonic irradiation and microwave-assisted synthesis have been employed to reduce reaction times and improve yields, aligning with sustainable practices.
  • Catalysis: Lewis acid catalysis (e.g., InCl₃) and palladium-catalyzed hydrogenation are critical in various steps, especially for hydrogenation and reduction processes.
  • Purity and Polymorph Control: Crystallization conditions influence polymorph control, with high-purity polymorphs obtained via solvent selection and controlled cooling.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and reagent ratios are optimized to achieve yields exceeding 80% in most steps.

Summary of Key Reaction Conditions

Step Reagents Catalyst/Conditions Typical Yield References
Indenyl core synthesis Phenyl-alkenes Lewis acids (AlCl₃, FeCl₃) 75–85% ,
Hydroxymethylation Formaldehyde Acid catalysis 70–85%
Piperidine coupling Phenylmethylpiperidine K₂CO₃, reflux 65–80%
Hydrochloride salt formation HCl Recrystallization 90–95% ,

Q & A

Q. How can researchers optimize the synthesis of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example:
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution efficiency, as demonstrated in analogous piperidine syntheses .
  • Temperature control : Maintain reactions at 0–25°C to minimize side products, particularly when handling heat-sensitive intermediates like indenyl ethers .
  • Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol to achieve >95% purity .
  • Yield tracking : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm the piperidine ring structure, indenyl ether linkage, and hydrochloride salt formation. Compare chemical shifts with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ for C16_{16}H22_{22}ClNO) .
  • Elemental Analysis : Validate Cl^- content via combustion analysis, targeting <0.5% deviation from theoretical values .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points. Store samples at -20°C in amber vials to prevent degradation .
  • Hygroscopicity testing : Expose the compound to 30–80% relative humidity and monitor mass changes via dynamic vapor sorption (DVS). Use desiccants for long-term storage .
  • pH stability : Incubate in buffers (pH 2–12) for 24–72 hours and analyze via HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of this compound’s synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps (e.g., etherification or quaternization) using Gaussian or ORCA software. Compare with experimental kinetics data .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to map intermediates and validate proposed mechanisms .

Q. How can researchers design studies to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In vitro assays : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Reference structurally similar opioids (e.g., meperidine hydrochloride) for protocol adaptation .
  • Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method) .
  • Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines, with IC50_{50} determination and comparison to positive controls .

Q. How should contradictory toxicity data from different studies be resolved?

  • Methodological Answer :
  • Orthogonal validation : Cross-check acute toxicity (LD50_{50}) using both rodent models (OECD 423) and in vitro assays (e.g., zebrafish embryos) .
  • Purity analysis : Quantify batch-specific impurities via LC-MS and correlate with toxicity outcomes. For example, residual solvents like dichloromethane may confound results .
  • Dose-response modeling : Apply Hill equation fits to distinguish compound-specific effects from experimental noise .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce byproduct formation during indenyl ether coupling .
  • Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .

Q. How can degradation pathways be identified under oxidative stress?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to H2_2O2_2 (3% v/v) or UV light (254 nm) for 24–48 hours. Analyze degradants via UPLC-QTOF-MS .
  • Radical trapping : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to identify free radical-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride
Reactant of Route 2
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4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride

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